4-(9,10-Dihydroanthracen-9-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9,10-Dihydroanthracen-9-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a 9,10-dihydroanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-Dihydroanthracen-9-yl)benzonitrile typically involves the reaction of 9,10-dihydroanthracene with a benzonitrile derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 9,10-dihydroanthracene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(9,10-Dihydroanthracen-9-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(9,10-Dihydroanthracen-9-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(9,10-Dihydroanthracen-9-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. Additionally, its aromatic structure allows it to interact with biological macromolecules through π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-(10-Bromoanthracen-9-yl)benzonitrile: Similar structure but with a bromine atom, leading to different reactivity and applications.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde:
Uniqueness
4-(9,10-Dihydroanthracen-9-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a 9,10-dihydroanthracene moiety.
Properties
CAS No. |
144018-64-4 |
---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-(9,10-dihydroanthracen-9-yl)benzonitrile |
InChI |
InChI=1S/C21H15N/c22-14-15-9-11-16(12-10-15)21-19-7-3-1-5-17(19)13-18-6-2-4-8-20(18)21/h1-12,21H,13H2 |
InChI Key |
PPXBUWDEJRCLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.